molecular formula C2H2BrNaO2 B093927 Sodium bromoacetate CAS No. 1068-52-6

Sodium bromoacetate

Cat. No. B093927
CAS RN: 1068-52-6
M. Wt: 160.93 g/mol
InChI Key: SESSOVUNEZQNBV-UHFFFAOYSA-M
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Description

Sodium bromoacetate is a compound that undergoes solid-state polymerization reactions to form sodium bromide and poly(hydroxyacetic acid), also known as polyglycolide . The synthesis of sodium bromoacetate and its derivatives, such as sodium N-bromo-p-nitrobenzenesulfonamide, has been reported, with the latter being used as an oxidizing titrant in analytical applications . Sodium bromoacetate has also been involved in the synthesis of radiolabeled compounds for scientific studies .

Synthesis Analysis

The solid-state polymerization reaction of sodium bromoacetate has been studied using in-situ X-ray diffraction and X-ray absorption spectroscopy, which confirmed that the reaction proceeds without any crystalline, liquid, or amorphous intermediates . Additionally, a simple synthesis method for radiolabeled bromoacetic acid has been described, which involves the reaction of sodium acetate with bromine in the presence of elemental sulfur .

Molecular Structure Analysis

The vibrational spectra and structure of sodium bromoacetate have been recorded, suggesting a centrosymmetric unit cell with at least four molecules. The bromine atom is slightly rotated out of the plane of the remaining heavy atoms . The crystal structure of sodium bromoacetate has been determined directly from powder diffraction data, confirming that it is isostructural with sodium chloroacetate .

Chemical Reactions Analysis

Sodium bromoacetate participates in a variety of chemical reactions. For instance, it is used in the synthesis of strophanthidin 3-[1-14C] bromoacetate for affinity labeling of the cardiotonic steroid site of the (Na+ + K+)-activated adenosinetriphosphatase . It also plays a role in the reductive amination of aldehydes and ketones using sodium triacetoxyborohydride .

Physical and Chemical Properties Analysis

The solid-state polymerization of sodium bromoacetate leads to the formation of sodium bromide and polyglycolide, with the growth of sodium bromide microcrystals being monitored by analyzing the XRD line width during the reaction . The compound's vibrational spectra have been thoroughly studied, providing insights into its intermolecular coupling and structural conformation . The crystal structures of complexes formed between sodium bromide and various cyclic polyethers have been analyzed, revealing the coordination sphere of the sodium ion and the hydrogen bonding that occurs in the crystalline state .

Scientific Research Applications

  • Solid-State Polymerization Reaction : Sodium bromoacetate is used in solid-state polymerization reactions to produce sodium bromide and poly(hydroxyacetic acid), also known as polyglycolide. This process occurs without intermediate phases and is monitored using in-situ X-ray diffraction and X-ray absorption spectroscopy (Epple, Sankar, & Thomas, 1997).

  • Solid-State NMR Spectroscopy : The solid-state polymerization reactions of sodium bromoacetate leading to polyglycolide were studied using isothermal in situ solid-state NMR spectroscopy. This research provided insight into the reaction mechanisms and kinetics of sodium bromoacetate polymerization (Aliev et al., 2000).

  • Effect on Sodium Channel Currents : In a study exploring the effects of N-bromoacetamide on single sodium channel currents, sodium bromoacetate's effects on membrane behavior were examined. This research helps in understanding sodium channel activation and inactivation kinetics (Patlak & Horn, 1982).

  • Sodium Borohydride Reductions : Sodium bromoacetate's reactivity was investigated in the context of sodium borohydride reductions of alpha-substituted and aromatic esters. This study provided valuable data on the chemoselectivity and reaction kinetics of sodium bromoacetate (Li et al., 2006).

  • Radiosynthesis of Bromoacetate : A method for the radiosynthesis of labelled bromoacetate was developed using sodium bromoacetate, exploring its applications in radiochemistry and tracer studies (Abrams, C.-Gaudreault, & Noujaim, 1989).

  • Structural Analysis : The vibrational spectra and structure of sodium bromoacetate were investigated, providing insights into the molecular and crystal structure of this compound (Katon & Kleinlein, 1973).

  • Removal of Sodium Inactivation : Research on sodium bromoacetate's effect on crayfish giant axons showed that it can remove sodium inactivation, providing insights into its potential use in neurological studies (Salgado, Yeh, & Narahashi, 1985).

  • Ecotoxicological Impact : A study on the ecotoxicology of bromoacetic acid on estuarine phytoplankton highlighted its environmental impact, informing risk assessments and environmental policies (Gordon, Richardson, & Pinckney, 2015).

Safety And Hazards

Sodium bromoacetate is toxic if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include not breathing in the dust, wearing suitable protective clothing, gloves, and eye/face protection, and seeking medical advice immediately in case of accident or if you feel unwell .

Relevant Papers One paper discusses a practical one-pot synthesis of coumarins in aqueous sodium bicarbonate via intramolecular Wittig reaction at room temperature . Another paper discusses the vibrational spectra and structure of sodium bromoacetate . A third paper discusses the effect of the dielectric constant of the medium specific solvent effects on the rate of bromination of acetone by sodium bromoacetate .

properties

IUPAC Name

sodium;2-bromoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3BrO2.Na/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESSOVUNEZQNBV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])Br.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2BrNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30147775
Record name Sodium bromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium bromoacetate

CAS RN

1068-52-6
Record name Sodium bromoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium bromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM BROMOACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J155CK8PV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
320
Citations
G Senter, TJ Ward - Journal of the Chemical Society, Transactions, 1912 - pubs.rsc.org
… The starting point of this phase of the investigation was the discovery that when sodium bromoacetate is heated with sodium acetate in neutral solution the rate of increase of the bromine…
Number of citations: 3 pubs.rsc.org
DR Lucas, JP Newhouse, JB Davey - The British Journal of …, 1957 - ncbi.nlm.nih.gov
… sodium bromoacetate. In three animals the dose was repeated on the following day. The … Two animals received combinedinjections of sodium bromoacetate (16 mg./kg.) and …
Number of citations: 13 www.ncbi.nlm.nih.gov
AE Aliev, L Elizabé, BM Kariuki… - … A European Journal, 2000 - Wiley Online Library
… , sodium chloroacetate and sodium bromoacetate were chosen as … is faster in the case of sodium bromoacetate.[3] In order to … structure of sodium bromoacetate from powder X-ray dif- …
JE Katon, RL Kleinlein - Journal of Molecular Structure, 1973 - Elsevier
… vibrational spectra of crystalline sodium bromoacetate and sodium bromoacetate-d, … Sodium bromoacetate was prepared by reacting excess sodium carbonate with distilled bromoacetic …
Number of citations: 6 www.sciencedirect.com
H Brooke, HM Dawson - Journal of the Chemical Society (Resumed), 1936 - pubs.rsc.org
… In the case of l-OM-sodium bromoacetate, the actual rate at the stage represented by the liberation of 500; of the total bromine is approximately twice as great as the rate calculated on …
Number of citations: 2 pubs.rsc.org
G Senter, H Wood - Journal of the Chemical Society, Transactions, 1916 - pubs.rsc.org
… lOSO), sodium bromoacetate is only sparingly soluble in ethyl alcohol, and it was therefore impossible to measure the speed of the reaction between sodium bromoacetate and sodium …
Number of citations: 2 pubs.rsc.org
G Senter, F Bulle - Journal of the Chemical Society, Transactions, 1912 - pubs.rsc.org
… accelerating influence on the decomposition of sodium bromoacetate than do the … W e have now found that when a neutral solution of sodium bromoacetate is heated with …
Number of citations: 4 pubs.rsc.org
CW Davies, PAH Wyatt - Transactions of the Faraday Society, 1949 - pubs.rsc.org
… Sodium bromoacetate solutions were made up by neutralizing with standard NaOH solution a sample of the acid which had been redistilled at 15 mm. pressure and stored in the dark …
Number of citations: 12 pubs.rsc.org
BJ Ophthal - staging.europepmc.org
… sodium bromoacetate. In three animals the dose was repeated on the following day. The … Two animals received combinedinjections of sodium bromoacetate (16 mg./kg.) and …
Number of citations: 0 staging.europepmc.org
CD Hurd, S Trofimenko - Journal of the American Chemical …, 1958 - ACS Publications
… Kojyloxyacetic1 acid was formed from sodium kojate and sodium bromoacetate. … not unlike those used in forming II from sodium bromoacetate suggests that the 3-bromopropionate …
Number of citations: 9 pubs.acs.org

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